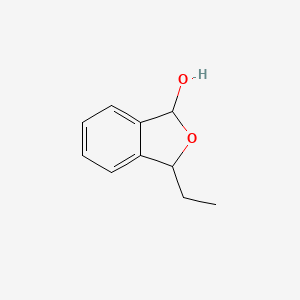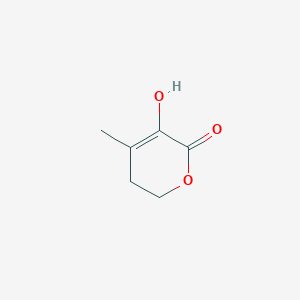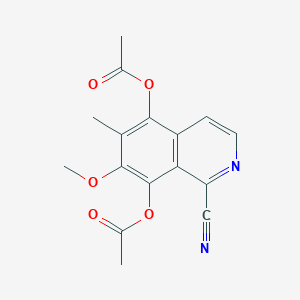![molecular formula C8H11NO10S3 B14452849 3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid CAS No. 78696-32-9](/img/structure/B14452849.png)
3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including amino, hydroxy, and sulfonic acid groups, which contribute to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid typically involves multi-step organic reactions. One common method includes the sulfonation of a precursor aromatic compound followed by the introduction of amino and hydroxy groups through specific reaction conditions. The reaction conditions often involve the use of strong acids like sulfuric acid and controlled temperatures to ensure the desired functional groups are correctly positioned on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using specialized reactors. The process is optimized for high yield and purity, often incorporating continuous monitoring and adjustment of reaction parameters. Industrial methods also emphasize the recovery and recycling of reagents to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a labeling agent for proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form covalent bonds with target molecules, thereby altering their structure and function. This can lead to changes in biochemical pathways, making it useful in various applications such as enzyme inhibition and signal transduction modulation.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2-hydroxy-5-sulfobenzoic acid: Shares similar functional groups but lacks the ethanesulfonyl moiety.
2-Amino-4-nitrophenol-6-sulfonic acid: Contains nitro and sulfonic acid groups but differs in the position of the functional groups on the benzene ring.
Uniqueness
3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid is unique due to the presence of the ethanesulfonyl group, which enhances its reactivity and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its versatility in scientific research and industrial applications.
Propiedades
| 78696-32-9 | |
Fórmula molecular |
C8H11NO10S3 |
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
3-amino-2-hydroxy-5-(2-sulfooxyethylsulfonyl)benzenesulfonic acid |
InChI |
InChI=1S/C8H11NO10S3/c9-6-3-5(4-7(8(6)10)21(13,14)15)20(11,12)2-1-19-22(16,17)18/h3-4,10H,1-2,9H2,(H,13,14,15)(H,16,17,18) |
Clave InChI |
CFWAPOPHJSEKPE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1N)O)S(=O)(=O)O)S(=O)(=O)CCOS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Benzyloxy)phenoxy]-8-methyl-4H-1,3-benzoxazin-4-one](/img/structure/B14452788.png)

![2-(4-benzylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B14452810.png)




